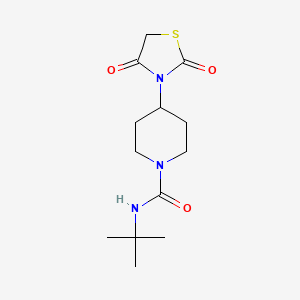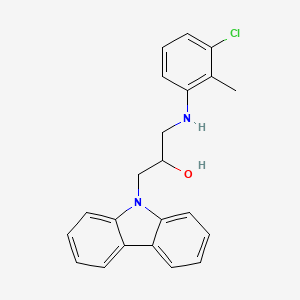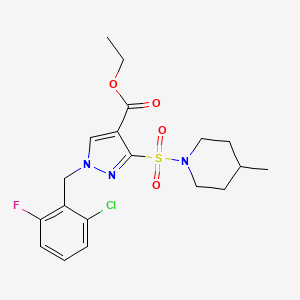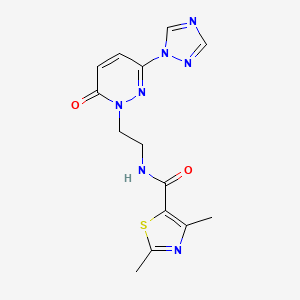
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of bromophenol . Bromophenols are a type of aromatic organic compound which includes a bromine atom attached to a phenol group .
Synthesis Analysis
While specific synthesis methods for “1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione” were not found, similar compounds often involve reactions with bromine and other reagents .Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific information or experimental data, which was not found in the search results .Chemical Reactions Analysis
The chemical reactions of this compound could not be determined from the available information .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione serves as a precursor for the synthesis and structural characterization of complex organic compounds. For instance, its derivatives, such as azo-β-diketones, have been synthesized and characterized through Density Functional Theory (DFT) studies and various spectroscopic methods. These compounds exhibit significant optical nonlinear properties, making them potential candidates for optical limiting applications due to their high nonlinear refractive indexes (Dhumad et al., 2021).
Biomedical Applications
The chemical structure of 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione has been utilized in the synthesis of europium(III) complexes for biomedical applications, notably in the sensitive and reliable detection of total bilirubin in blood serum samples. These complexes provide a promising approach for routine assessment of bilirubin levels, critical for diagnosing and monitoring jaundice and other liver-related diseases (Yang et al., 2018).
Material Science
In material science, derivatives of 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione have been explored for their potential in creating advanced materials. For example, the synthesis of new β-diketone ligands led to the development of europium(III) complexes that exhibit intense red emission under blue light excitation. These materials are significant for applications in light-emitting diodes (LEDs) and other devices requiring red emission without UV radiation (Liu et al., 2013).
Antimicrobial Studies
Additionally, the compound and its metal complexes have been synthesized and evaluated for antimicrobial properties. These studies contribute to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Sampal et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-4,4-difluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAVLPVFVYDVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B2858011.png)
![N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2858012.png)
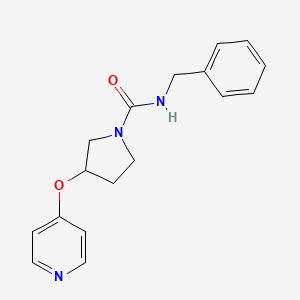

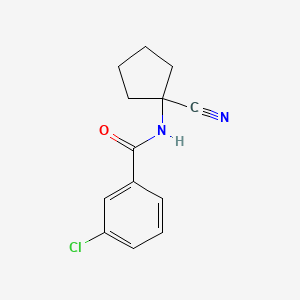
![1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B2858018.png)
![[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2858021.png)

